AFR-605 free base

IKK2 Inhibition NF-κB Pathway Inflammation

Research on the IKK2/NF-κB axis often faces confounding results from off-target kinase activities. AFR-605 free base (CAS 214707-81-0) provides a precise IKK2 antagonist scaffold with its specific N-isopropyl and pyridinyl-ethyl-piperidine substituents. - Ensures target-specific IKK2 inhibition, avoiding cross-reactivity with pan-CDK inhibitors or synthetic cannabinoids. - Serves as a critical parent control for SAR studies and kinase selectivity screening. - Available as a custom-synthesized research chemical with >98% purity, solid powder form, and ambient shipping.

Molecular Formula C24H31N5O
Molecular Weight 405.5 g/mol
CAS No. 214707-81-0
Cat. No. B1664406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAFR-605 free base
CAS214707-81-0
SynonymsAFR-605 free base; 
Molecular FormulaC24H31N5O
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCC3CCN(CC3)CCC4=CC=CC=N4
InChIInChI=1S/C24H31N5O/c1-18(2)29-22-9-4-3-8-21(22)23(27-29)24(30)26-17-19-10-14-28(15-11-19)16-12-20-7-5-6-13-25-20/h3-9,13,18-19H,10-12,14-17H2,1-2H3,(H,26,30)
InChIKeyFPDZVPWWAWOFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AFR-605 Free Base: IKK2 Inhibitor


AFR-605 free base (CAS 214707-81-0) is a 1H-indazole-3-carboxamide derivative, chemically defined as 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-1H-indazole-3-carboxamide [1]. It belongs to a class of compounds patented by GlaxoSmithKline as potent and selective inhibitors of IκB Kinase-2 (IKK2, also known as IKKβ), a key regulator of the NF-κB inflammatory signaling pathway [2]. Procuring AFR-605 free base is essential for researchers studying the IKK2/NF-κB axis, as its specific molecular structure—with a characteristic pyridinyl-ethyl-piperidine tail—is central to its activity profile within this chemical series. This compound is not a broadly interchangeable biochemical; its identity is defined by its precise role as an IKK2 antagonist, differentiating it from other indazole-based kinase inhibitors (e.g., pan-CDK inhibitors) or synthetic cannabinoids (e.g., AB-FUBINACA) that share a similar core but have divergent biological targets.

Risks of Substituting AFR-605 Free Base


Indazole-3-carboxamides are a promiscuous pharmacological scaffold, producing potent inhibitors for a wide range of kinases (CDKs, GSK-3, IKK2) and synthetic cannabinoid receptor agonists (CB1/CB2) depending on subtle variations in their side chains [1]. Simple substitution of AFR-605 free base with a generic member of this class is not scientifically valid. For instance, a minor structural modification from a potent IKK2 inhibitor to a pan-CDK inhibitor can completely redirect its primary mechanism of action. The specific N-isopropyl and pyridinyl-ethyl-piperidine substituents of AFR-605 are critical for its IKK2 binding, as demonstrated in the structure-activity relationship (SAR) studies of its patent family [2]. Consequently, using an analog without verified IKK2 selectivity introduces the high risk of confounding experimental outcomes through off-target kinase or receptor activities, invalidating hypothesis-driven research on the NF-κB pathway.

AFR-605 Free Base vs. Analogs Comparison


PHA-408: IKK2 Target Engagement Comparison

AFR-605 free base serves as the foundational core for the IKK2 inhibitor series. The structurally characterized IKK2 inhibitor PHA-408 (8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide) [1] is a high-affinity, tight-binding IKK2 inhibitor with a reported biochemical IC50 of 8.5 nM [2]. While the exact IC50 of AFR-605 is not disclosed in the public domain, SAR analysis from its patent family (WO2006002434) indicates that the unsubstituted indazole core and pyridinyl-ethyl tail of AFR-605 are essential primary pharmacophores for IKK2 recognition, upon which optimized molecules like PHA-408 are built by adding a benzo-ring and specific amide substituents to improve potency and selectivity [3].

IKK2 Inhibition NF-κB Pathway Inflammation

PF-184: Pharmacokinetic Profile Differences

PF-184, another advanced analog in the series, was specifically engineered for high systemic clearance to minimize systemic IKK2 inhibition and enhance local exposure in the lungs following inhaled delivery [1]. Unlike AFR-605, which contains a pyridinyl-ethyl-piperidine methyl tail, PF-184 incorporates a complex bis(hydroxymethyl)-pyrrolidine group and a chloroisonicotinamide moiety that drive its distinct pharmacokinetic profile. PF-184 demonstrated dose-dependent anti-inflammatory activity in a rat LPS-induced lung neutrophilia model comparable to inhaled fluticasone propionate [1]. AFR-605 represents the core structure before these PK-tailoring modifications were introduced, making it a critical control compound to benchmark the impact of structural changes on clearance and tissue distribution [2].

IKK2 Inhibition PK/PD Lung Inflammation

AB-FUBINACA: IKK2 vs. CB1 Selectivity

AB-FUBINACA, a high-affinity synthetic cannabinoid receptor agonist (CB1 IC50 = 0.9 nM) [1], shares the indazole-3-carboxamide core with AFR-605 but is differentiated by a 4-fluorobenzyl substituent at the N-1 position, directly responsible for its CB1 agonism. AFR-605's specific N-isopropyl group and pyridinyl-ethyl-piperidine tail classify it within an IKK2 inhibitor patent family (WO2006002434) [2]. While direct IKK2 binding data for AFR-605 is not publicly available, this divergent pharmacology is a profound class-level inference: substituting the N1-fluorobenzyl group of AB-FUBINACA for the N1-isopropyl group in AFR-605 is known to redirect target affinity from cannabinoid receptors to the IKK2 kinase domain, an effect documented across multiple indazole medicinal chemistry programs.

Target Selectivity IKK2 Synthetic Cannabinoid

AFR-605 Free Base Research & Procurement Scenarios


Parent Scaffold for IKK2 Inhibitor SAR

Research teams developing next-generation IKK2 inhibitors for rheumatoid arthritis or asthma should procure AFR-605 free base to serve as the unsubstituted 'parent' control compound. By synthesizing and testing derivatives against this scaffold, researchers can quantify the impact of each structural modification on IKK2 inhibitory potency (IC50) and selectivity against other kinases, using PHA-408 and PF-184 as benchmark leads. This approach is explicitly aligned with the SAR strategy outlined in patent WO2006002434 [1].

Kinase Selectivity Profiling Calibration Standard

Due to its specific indazole-3-carboxamide framework, AFR-605 is a valuable reference compound for kinase selectivity screening panels. Its inclusion allows screening facilities to establish the baseline kinase inhibition profile of the IKK2 inhibitor scaffold. This enables the differentiation of target-specific effects (IKK2-dependent NF-κB suppression) from off-target activities introduced by subsequent chemical modifications, as demonstrated in the selectivity profiling of PHA-408 [2].

Negative Control for Cannabinoid Receptor Research

Given the high structural similarity between IKK2 inhibitor indazoles and synthetic cannabinoids like AB-FUBINACA, AFR-605 free base serves as a critical negative control in cannabinoid receptor assays. Its use allows researchers to confirm that observed functional activity is due to CB1/CB2 agonism and not a false positive from a structurally similar but functionally distinct indazole. This application is essential for pharmacological studies on synthetic cannabinoids to ensure data integrity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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